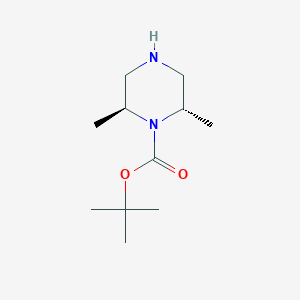
2-Bromo-N-(2,2-difluoroethyl)acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 2-Bromo-N-(2,2-difluoroethyl)acetamide is C4H6BrF2NO . The InChI code is 1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 202 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions:
- Qiu et al. (2017) described the dibromohydration of N-(2-alkynylaryl)acetamide, which is relevant for the synthesis of compounds like 2-Bromo-N-(2,2-difluoroethyl)acetamide. This process occurs under mild conditions without metal catalysis and allows for switchable synthesis by employing different neighboring groups (Qiu, Li, Ma, & Zhou, 2017).
- Yokota et al. (2009) conducted a study on the facile synthesis of 1,1-difluoroallenes, which involves reactions of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium followed by acetylation, a process related to the use of bromo and difluoroacetamide compounds (Yokota, Fuchibe, Ueda, Mayumi, & Ichikawa, 2009).
Molecular Properties and Interactions:
- The study by Ye et al. (2015) evaluated the chemical shift dispersion of various trifluoromethyl probes, including compounds similar to this compound, in different solvent polarities, which is significant in fluorine (19F) NMR studies of proteins (Ye, Larda, Li, Manglik, & Prosser, 2015).
Structural Analysis:
- Boechat et al. (2011) explored the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides. These compounds, structurally related to this compound, were analyzed for their molecular shapes and intermolecular interactions (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Synthesis of Derivatives and Antimicrobial Activity:
- Fahim and Ismael (2019) investigated the synthesis of novel sulphonamide derivatives from 2-bromo-N-(phenylsulfonyl)acetamide, demonstrating their antimicrobial activity. These findings highlight the potential of derivatives of compounds like this compound in biomedical applications (Fahim & Ismael, 2019).
Thermodynamic and Spectroscopic Properties:
- Choudhary et al. (2014) conducted quantum chemical calculations on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, a compound related to this compound. Their study focused on molecular structure, thermodynamic properties, and vibrational frequencies, providing insights into the physical and chemical properties of similar acetamide derivatives (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Relevant Papers Unfortunately, the search results did not provide any specific peer-reviewed papers related to 2-Bromo-N-(2,2-difluoroethyl)acetamide .
Análisis Bioquímico
Biochemical Properties
2-Bromo-N-(2,2-difluoroethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This interaction can affect the overall biochemical pathways in which these enzymes are involved. For instance, this compound has been shown to interact with proteases, leading to the inhibition of protein degradation processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, this compound has been shown to inhibit glycolytic enzymes, resulting in altered glucose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical effects, as they determine the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound to interact with its target enzymes or proteins effectively. For instance, this compound may localize to the mitochondria, where it can inhibit mitochondrial enzymes and affect cellular energy production .
Propiedades
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF2NO/c5-1-4(9)8-2-3(6)7/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHRVXUPOULDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680447 | |
| Record name | 2-Bromo-N-(2,2-difluoroethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204333-26-5 | |
| Record name | 2-Bromo-N-(2,2-difluoroethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1440501.png)
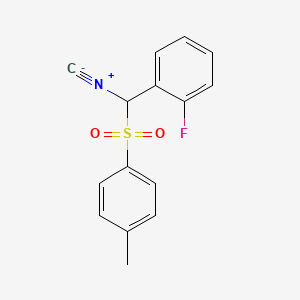



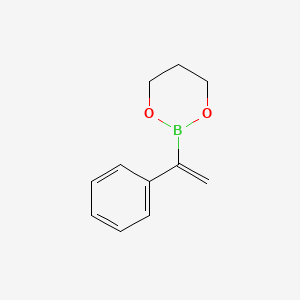
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1440512.png)

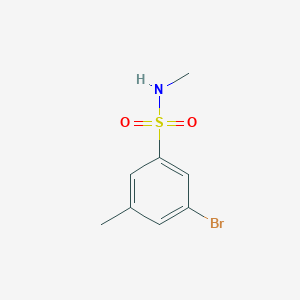

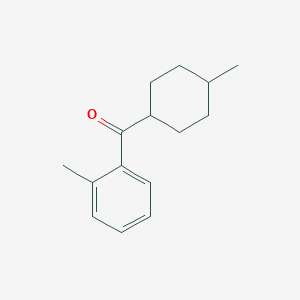

![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)
